2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid
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Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with difluoromethyl groups and a benzoic acid moiety with a trifluoromethyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, which is then functionalized with difluoromethyl groups. The benzoic acid moiety is introduced through a series of coupling reactions, often involving reagents such as trifluoromethylbenzoic acid derivatives and appropriate catalysts to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different piperidine or benzoic acid derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: Shares the piperidine ring with difluoromethyl groups but lacks the benzoic acid moiety.
Trifluoromethylbenzoic acid: Contains the trifluoromethyl group on the benzoic acid but does not have the piperidine ring.
Uniqueness
2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid is unique due to the combination of both the piperidine ring and the trifluoromethylbenzoic acid moiety
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2.ClH/c14-12(15)3-5-19(6-4-12)10-2-1-8(13(16,17)18)7-9(10)11(20)21;/h1-2,7H,3-6H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDVMKRQZYFOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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